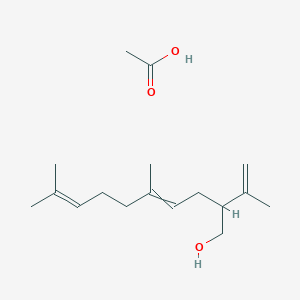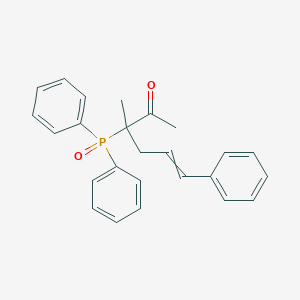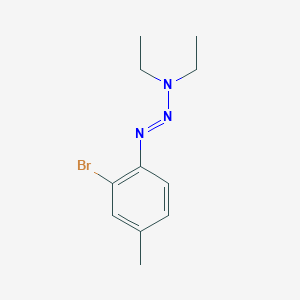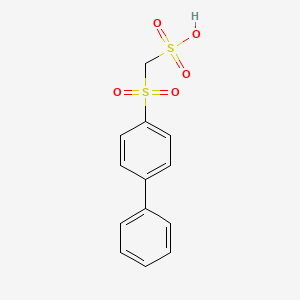
(4-Phenylphenyl)sulfonylmethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylphenyl)sulfonylmethanesulfonic acid is an organosulfur compound characterized by the presence of a sulfonyl group attached to a methanesulfonic acid moiety, with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl)sulfonylmethanesulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid, followed by the introduction of a methanesulfonic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl)sulfonylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Phenylphenyl)sulfonylmethanesulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of high-performance polymers and materials with specific chemical resistance properties.
Mechanism of Action
The mechanism by which (4-Phenylphenyl)sulfonylmethanesulfonic acid exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules or other chemical compounds. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in many biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties but lacking the biphenyl structure.
Benzene sulfonic acid: Another sulfonic acid derivative with a single aromatic ring.
Sulfonimidates: Organosulfur compounds with a similar sulfonyl group but different structural features.
Uniqueness
(4-Phenylphenyl)sulfonylmethanesulfonic acid is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to simpler sulfonic acids. This structural complexity allows for more diverse applications in organic synthesis and materials science.
Properties
CAS No. |
653588-43-3 |
|---|---|
Molecular Formula |
C13H12O5S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-phenylphenyl)sulfonylmethanesulfonic acid |
InChI |
InChI=1S/C13H12O5S2/c14-19(15,10-20(16,17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
InChI Key |
WSHJFYVZLUNDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


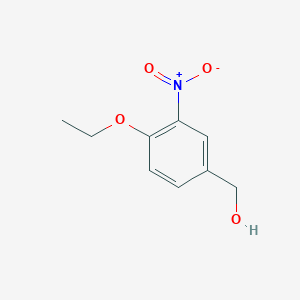
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
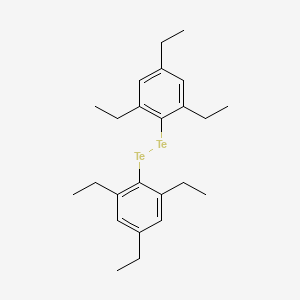
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
